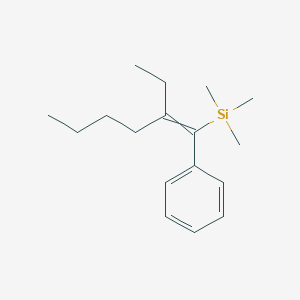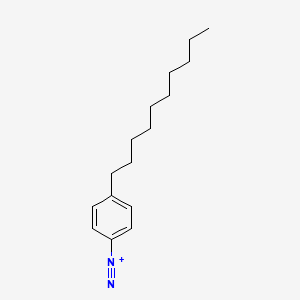
4-Decylbenzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decylbenzene-1-diazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a decyl chain (C₁₀H₂₁) attached to the benzene ring, making it a long-chain alkyl-substituted diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in surface modification applications.
Métodos De Preparación
The synthesis of 4-Decylbenzene-1-diazonium typically involves the diazotization of 4-decylaniline. The process can be summarized as follows:
-
Diazotization Reaction: : 4-Decylaniline is dissolved in an acidic medium, usually hydrochloric acid (HCl). Sodium nitrite (NaNO₂) is then added to the solution at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C₁₀H₂₁-C₆H₄-NH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{C₁₀H₂₁-C₆H₄-N₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ] This reaction forms the diazonium salt, this compound chloride.
-
Industrial Production: : On an industrial scale, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the diazonium salt. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
4-Decylbenzene-1-diazonium undergoes various chemical reactions, including:
-
Substitution Reactions: : Diazonium salts are known for their ability to undergo substitution reactions, where the diazonium group is replaced by other functional groups. Common reagents include:
Copper(I) chloride (CuCl): Forms 4-decylchlorobenzene.
Copper(I) bromide (CuBr): Forms 4-decylbromobenzene.
Potassium iodide (KI): Forms 4-decyl-iodobenzene.
Water (H₂O): Forms 4-decylphenol.
-
Coupling Reactions: : Diazonium salts can react with phenols or aromatic amines to form azo compounds. For example, coupling with phenol forms 4-decylazobenzene.
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
4-Decylbenzene-1-diazonium has several applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, such as gold nanostructures, by forming a covalent bond with the surface.
Polymer Chemistry: It is employed in the polymerization of reactive monomers, enhancing the properties of the resulting polymers.
Biomedical Applications: Diazonium salts, including this compound, are used in the development of biosensors and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-Decylbenzene-1-diazonium involves the formation of a diazonium ion, which is highly reactive and can participate in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved include the formation of covalent bonds with surfaces or other molecules, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
4-Decylbenzene-1-diazonium can be compared with other diazonium salts, such as:
Benzene-diazonium chloride: Lacks the long alkyl chain, making it less hydrophobic.
4-Fluorobenzenediazonium tetrafluoroborate: Contains a fluorine substituent, which affects its reactivity and applications.
4-Carboxybenzene-diazonium tetrafluoroborate: Contains a carboxyl group, making it more suitable for bioconjugation.
The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and influences its reactivity and applications in surface modification and polymer chemistry.
Propiedades
Número CAS |
98293-98-2 |
|---|---|
Fórmula molecular |
C16H25N2+ |
Peso molecular |
245.38 g/mol |
Nombre IUPAC |
4-decylbenzenediazonium |
InChI |
InChI=1S/C16H25N2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(18-17)14-12-15/h11-14H,2-10H2,1H3/q+1 |
Clave InChI |
OPVHXFAXGLDAOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


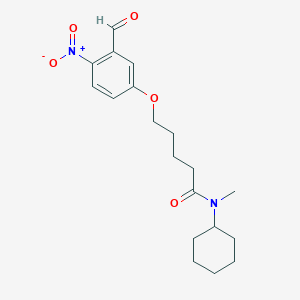

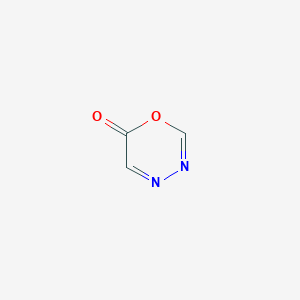
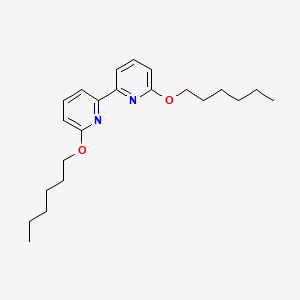
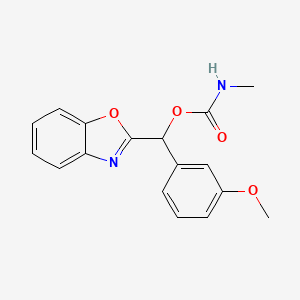
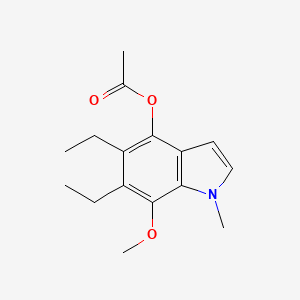
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
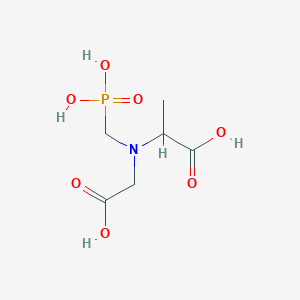
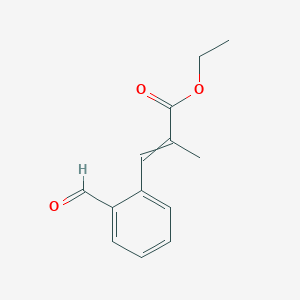
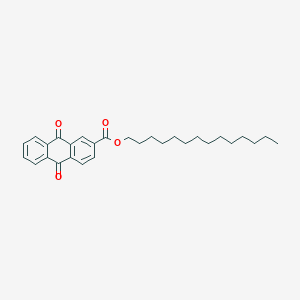
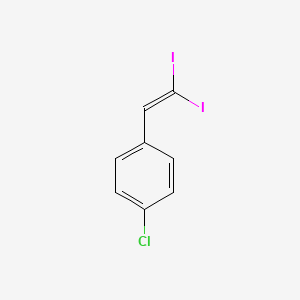

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
